![molecular formula C18H12F3N3OS B2901282 2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one CAS No. 536716-24-2](/img/structure/B2901282.png)
2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of indolone derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one involves the inhibition of CDK9 and PKR. CDK9 inhibition leads to the downregulation of gene expression, which can be beneficial in the treatment of various diseases, including cancer. PKR inhibition leads to the suppression of viral replication and immune response, which can be beneficial in the treatment of viral infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been reported to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been reported to exhibit potent antiviral activity against HIV and hepatitis C virus. Furthermore, this compound has been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one in lab experiments include its potent inhibitory activity against CDK9 and PKR, its favorable pharmacokinetic properties, and its ability to interact with various biological targets. However, the limitations of using this compound in lab experiments include its high cost, the complexity of its synthesis, and the limited availability of this compound.
Zukünftige Richtungen
There are several future directions for the research of 2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one. These include:
1. Further optimization of the synthesis method to increase yield and purity.
2. Evaluation of the efficacy of this compound in animal models of cancer and viral infections.
3. Investigation of the potential side effects of this compound and its toxicity profile.
4. Development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties.
5. Exploration of the potential of this compound in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in drug development. This compound exhibits potent inhibitory activity against CDK9 and PKR, which makes it a promising candidate for the treatment of various diseases, including cancer and viral infections. Further research is needed to fully explore the potential of this compound and its derivatives in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one can be achieved through a multistep process. The first step involves the synthesis of 3-(trifluoromethyl)phenyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which is then reacted with 2,3-dichloroquinoxaline to produce this compound. The synthesis of this compound has been reported in various scientific publications and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one has shown potential applications in drug development due to its ability to interact with various biological targets. This compound has been reported to exhibit potent inhibition of cyclin-dependent kinase 9 (CDK9), which plays a critical role in the regulation of gene expression. CDK9 inhibition has been linked to the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, this compound has been reported to exhibit potent inhibitory activity against protein kinase R (PKR), which is involved in the regulation of viral replication and immune response. PKR inhibition has been linked to the treatment of viral infections, including HIV and hepatitis C.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS/c1-26-17-23-14-12-7-2-3-8-13(12)22-15(14)16(25)24(17)11-6-4-5-10(9-11)18(19,20)21/h2-9,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMHEJOPGKIHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.